molecular formula C15H20N2O3S B2845778 N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-93-3

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2845778
CAS No.: 898435-93-3
M. Wt: 308.4
InChI Key: WSCQODVXQWADMD-UHFFFAOYSA-N
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Description

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused pyrroloquinoline scaffold. The compound features a butyl group attached to the sulfonamide nitrogen and a ketone at the 4-position of the heterocyclic core. This structure is analogous to other pyrroloquinoline derivatives studied for diverse biological activities, including diuretic, anticoagulant, and neuromodulatory effects .

Properties

IUPAC Name

N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-3-7-16-21(19,20)13-9-11-4-5-14(18)17-8-6-12(10-13)15(11)17/h9-10,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQODVXQWADMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323418
Record name N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898435-93-3
Record name N-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrroloquinoline structure, followed by functionalization to introduce the sulfonamide and butyl groups.

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: Sulfonation is performed using reagents like chlorosulfonic acid or sulfur trioxide, followed by amination with a suitable amine to form the sulfonamide.

    Butylation: The butyl group can be introduced via alkylation using butyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrroloquinoline core or the butyl side chain using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrroloquinoline core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (): Substitution: 4-phenoxyphenyl group on the sulfonamide nitrogen. Molecular Weight: 420.49; logP: 4.22.
  • 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) (): Substitution: Bromophenyl group on the sulfonamide. Activity: Acts as a potent allosteric agonist of α7 nicotinic acetylcholine receptors (nAChRs). Halogen position (para vs. meta/ortho) significantly impacts pharmacological profiles, with para-bromo critical for agonist activity .

Carboxamide Derivatives

  • N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides (): Substitution: Carboxamide group at position 5 and methyl at position 2. Activity: Demonstrates diuretic effects surpassing hydrochlorothiazide in rats. The methyl group at position 2 enhances structural stability and target affinity .

Hybrid Thiazolidinone Derivatives

  • Methyl 2-(2-(2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1(2H)-ylidene)hydrazinyl)-4-oxothiazol-5(4H)-ylidene)acetates (): Substitution: Thiazolidinone moieties fused to the pyrroloquinoline core. The thiazolidinone ring introduces hydrogen-bonding interactions critical for enzyme inhibition .

Physicochemical Properties

  • logP and Solubility: The target compound’s butyl chain likely increases logP compared to carboxamide derivatives, enhancing blood-brain barrier penetration but reducing aqueous solubility. For example, 2-oxo-N-(4-phenoxyphenyl)-...sulfonamide (logP 4.22) suggests similar lipophilicity for the target. Thiazolidinone hybrids may exhibit intermediate logP due to polar heterocycles, balancing solubility and permeability .
  • Carboxamides and thiazolidinones may have lower weights, improving drug-likeness .

Biological Activity

N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound belongs to the class of heterocyclic organic compounds and features a pyrroloquinoline framework. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S with a molecular weight of approximately 306.38 g/mol. The sulfonamide group contributes to its biological activity, particularly in antimicrobial applications.

Antibacterial Properties

This compound has shown promising antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The specific mechanisms include:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for synthesizing folate in bacteria. By inhibiting this enzyme, sulfonamides prevent the formation of dihydropteroic acid from para-aminobenzoic acid (PABA), leading to reduced bacterial proliferation.
  • Broad Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the pyrroloquinoline class:

  • A study on substituted quinolone derivatives demonstrated that modifications in the structure could enhance antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .
  • Another investigation highlighted that compounds with similar sulfonamide groups showed significant inhibition against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Data Summary

Property Value
Molecular FormulaC15H18N2O3SC_{15}H_{18}N_{2}O_{3}S
Molecular Weight306.38 g/mol
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionInhibition of folate synthesis via dihydropteroate synthase

The mechanism by which this compound exerts its effects is not fully elucidated but is hypothesized to involve:

  • Competitive Inhibition : Competes with PABA for binding to dihydropteroate synthase.
  • Disruption of Folate Metabolism : Leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Potential Applications

Given its structural attributes and biological activity, this compound may have applications in:

  • Antimicrobial Therapy : Particularly for infections caused by resistant bacterial strains.
  • Anti-inflammatory Treatments : Due to its sulfonamide component.
  • Antitubercular Agents : Further studies are warranted to explore efficacy against mycobacterial infections.

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